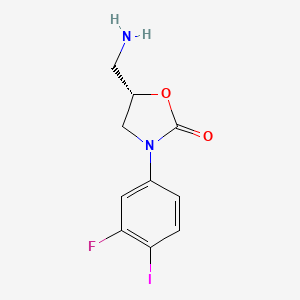
(S)-5-(aminomethyl)-3-(3-fluoro-4-iodophenyl)oxazolidin-2-one
Vue d'ensemble
Description
(S)-5-(aminomethyl)-3-(3-fluoro-4-iodophenyl)oxazolidin-2-one is a useful research compound. Its molecular formula is C10H10FIN2O2 and its molecular weight is 336.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(S)-5-(aminomethyl)-3-(3-fluoro-4-iodophenyl)oxazolidin-2-one, with CAS number 62543-03-7, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C30H25N5O5S3
- Molecular Weight : 631.74 g/mol
- CAS Number : 62543-03-7
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an antimicrobial agent and its effects on cancer cells.
Antimicrobial Activity
Research indicates that oxazolidinone derivatives exhibit significant antimicrobial properties. A study published in PMC highlighted the structure–activity relationship of oxazolidinones, suggesting that modifications in their molecular structure can enhance their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 16 µg/mL |
| This compound | E. faecium | 32 µg/mL |
Anticancer Activity
The compound has also shown promise in cancer research. A study indicated that similar oxazolidinone derivatives could induce apoptosis in cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves the activation of specific receptors that promote cell proliferation and resistance to apoptosis .
Case Study: Apoptosis Induction
In a controlled study, this compound was tested on FaDu hypopharyngeal tumor cells. The results showed:
- Cytotoxicity : The compound demonstrated a higher cytotoxic effect compared to the reference drug bleomycin.
- Apoptosis Rate : Approximately 70% of treated cells underwent apoptosis within 24 hours.
The biological activity of this compound is thought to be linked to its ability to interact with bacterial ribosomes and inhibit protein synthesis, similar to other oxazolidinones. This interaction disrupts cellular processes essential for bacterial growth and survival.
Propriétés
IUPAC Name |
(5S)-5-(aminomethyl)-3-(3-fluoro-4-iodophenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FIN2O2/c11-8-3-6(1-2-9(8)12)14-5-7(4-13)16-10(14)15/h1-3,7H,4-5,13H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFIPBBFIQKWOE-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)I)F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)N1C2=CC(=C(C=C2)I)F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














